ClC1=NC2=CC=C(Br)C=C2C=N1
. The compound has a molecular weight of 243.49 g/mol .
6-Bromo-2-chloroquinazoline is a heterocyclic compound that belongs to the quinazoline family, characterized by the presence of both bromine and chlorine substituents. Its molecular formula is and it has a molecular weight of 243.49 g/mol. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cellular signaling pathways, making it a valuable target for drug discovery and development .
The synthesis of 6-Bromo-2-chloroquinazoline can be achieved through several methods. A common approach involves the reaction of 6-bromoquinazolin-2-ol with phosphorus oxychloride (POCl₃). This reaction typically requires refluxing at 110°C for approximately five hours, followed by cooling and quenching the reaction mixture in ice water to yield the product as a yellow solid .
Another method includes the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid with formamide under acidic conditions, which also leads to the formation of the quinazoline ring .
The synthetic routes often employ controlled conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may also be utilized for larger-scale production, ensuring efficiency and consistency in the synthesis process .
The molecular structure of 6-Bromo-2-chloroquinazoline features a quinazoline ring system with bromine at position 6 and chlorine at position 2. The arrangement of these substituents contributes to its unique chemical properties and biological activity.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are commonly employed to confirm the identity and purity of synthesized 6-Bromo-2-chloroquinazoline .
6-Bromo-2-chloroquinazoline can participate in various chemical reactions:
Common reagents used include nucleophiles such as amines, thiols, or alkoxides for substitution reactions. Oxidation may involve potassium permanganate or chromium trioxide, while reduction can be performed using sodium borohydride or lithium aluminum hydride .
Major products from these reactions depend on the specific reagents and conditions applied. For example, nucleophilic substitution with an amine could yield a modified quinazoline derivative .
The mechanism of action for 6-Bromo-2-chloroquinazoline primarily involves its interaction with specific enzymes, particularly tyrosine kinases. By inhibiting these kinases, the compound can disrupt critical signaling pathways involved in cell growth and proliferation, making it a candidate for anticancer therapies .
Research indicates that this compound may also exhibit inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism .
6-Bromo-2-chloroquinazoline is typically presented as a yellow solid. Its melting point and solubility characteristics are vital for practical applications but may vary based on purity.
The compound's reactivity is influenced by its halogen substituents, which enhance its electrophilic character. This property allows it to engage effectively in nucleophilic substitution reactions.
Relevant data regarding solubility, stability under different conditions, and reactivity profiles are crucial for understanding its behavior in various chemical environments .
The applications of 6-Bromo-2-chloroquinazoline span several scientific fields:
Regioselective halogenation is fundamental for installing bromine and chlorine at specific positions on the quinazoline scaffold. For 6-bromo-2-chloroquinazoline (CAS 882672-05-1), this typically begins with commercially available quinazoline-2,4-diols or dihalogenated precursors. The synthesis leverages the inherent electronic differences between C2, C4, and C6 positions: C4 exhibits the highest electrophilicity due to adjacent nitrogen atoms, followed by C2 and C6. Strategic bromination at C6 is achieved using molecular bromine or N-bromosuccinimide (NBS) under mild conditions, often prior to C2 chlorination. This sequence capitalizes on the lower reactivity of C6, which requires activating agents like Lewis acids (e.g., AlCl₃) or radical initiators to achieve monoselective substitution . Subsequent C2 chlorination employs phosphorus oxychloride (POCl₃), where the C2 hydroxyl group acts as a leaving group. The halogenation sequence must be carefully orchestrated to avoid polybromination or hydrolysis side reactions. As demonstrated in analogous pyrimidine systems like 5-bromo-2-chloropyrimidine, temperature control (≤85°C) and stoichiometric adjustments are critical for maintaining regioselectivity [6].
Starting Material | Target Position | Reagent | Conditions | Key Outcome |
---|---|---|---|---|
Quinazolin-2,4-diol | C6 Bromination | NBS, DMF | 0°C → rt, 12 h | Selective C6 bromination |
6-Bromoquinazolin-2-ol | C2 Chlorination | POCl₃, reflux | 110°C, 5 h | 87% yield of 6-bromo-2-chloroquinazoline |
2,4-Dichloroquinazoline | C6 Bromination | Br₂, AlCl₃ | 60°C, 3 h | Competitive C4/C6 substitution |
6-Bromo-2-chloroquinazoline serves as a versatile platform for Pd-catalyzed cross-couplings due to the divergent reactivity of bromo (C6) versus chloro (C2) substituents. The C–Br bond undergoes oxidative addition more readily than C–Cl, enabling sequential functionalization. Suzuki-Miyaura coupling at C6 proceeds efficiently with arylboronic acids using Pd(OAc)₂/PPh₃ catalysts (5 mol%) and Na₂CO₃ base in DME/H₂O at 75°C. This selectivity permits retention of the C2 chloride for subsequent derivatization [7]. For nitrogen-based functionalities, Buchwald-Hartwig amination targets the C2 chlorine with cyclic amines (e.g., azetidine) using microwave-assisted conditions (120°C, 40 min) and triethylamine base. The electron-deficient C2 position facilitates nucleophilic displacement even with sterically hindered amines, though yields vary based on amine nucleophilicity [2] [7]. Notably, heteroarylboronic acids (e.g., pyridyl) require prolonged reaction times (48 h) due to reduced transmetalation efficiency . This chemoselectivity enables modular synthesis of disubstituted quinazolines for pharmaceutical applications, such as kinase inhibitors or SH3 domain ligands [2] [5].
Selective dehalogenation of polychlorinated quinazolines provides a route to 6-bromo-2-chloroquinazoline from more abundant precursors like 2,4,6-tribromoquinazoline or 2,4-dichloro-6-bromoquinazoline. Stille-type couplings using tributyltin hydride (Bu₃SnH) and palladium catalysts achieve selective reduction of the most electrophilic chlorine (typically C4) while preserving less reactive halogens. Key optimization parameters include:
Catalyst System | Ligand | Additives | Yield (%) | Major By-Products |
---|---|---|---|---|
Pd(OAc)₂/PPh₃ | PPh₃ | None | 35 | Quinazolinone (hydrolysis) |
(PPh₃)₄Pd | None | None | <5 | Starting material |
(PPh₃)₂PdCl₂/Bu₃P | Bu₃P | None | 52 | Traces of phosphonium salt |
Direct chlorodehydroxylation of 6-bromoquinazolin-2-ol using POCl₃ remains the most scalable route to 6-bromo-2-chloroquinazoline. Reaction efficiency hinges on three factors:
Additive | Solvent | Temp/Time | Workup | Yield (%) |
---|---|---|---|---|
Triethylamine | Toluene | 85°C, 6 h | Na₂CO₃ quench, extract | 87 |
CTAC (catalytic) | DMF | 40°C, 12 h | Bicarbonate wash | 91 |
None | POCl₃ (neat) | 110°C, 5 h | Ice water precipitation | 54 |
Compound Inventory
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
6-Bromo-2-chloroquinazoline | 882672-05-1 | C₈H₄BrClN₂ | 243.49 |
6-Bromoquinazolin-2-ol | 1261823-79-7 | C₈H₅BrN₂O | 225.04 |
2,4-Dichloroquinazoline | 5598-13-0 | C₈H₄Cl₂N₂ | 199.04 |
5-Bromo-2-chloropyrimidine | 32779-36-5 | C₄H₂BrClN₂ | 193.43 |
2-(Azetidin-1-yl)-6-bromoquinazoline | 1261824-28-3 | C₁₁H₁₀BrN₃ | 264.12 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: